molecular formula C45H43Cl2N5 B589718 Rupatadine Impurity C CAS No. 1224515-72-3

Rupatadine Impurity C

Cat. No.: B589718
CAS No.: 1224515-72-3
M. Wt: 724.774
InChI Key: QMAUPLJMOVSLAU-UHFFFAOYSA-N
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Description

Rupatadine Impurity C is a byproduct formed during the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor inhibitor. Rupatadine is primarily used to treat allergic rhinitis and chronic idiopathic urticaria. The presence of impurities like this compound is critical to monitor and control, as they can affect the efficacy and safety of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rupatadine Impurity C involves multiple steps, starting from the base compound Rupatadine. One of the known synthetic routes includes the hydrolytic removal of the N-ethoxycarbonyl group from Loratadine to give Desloratadine, which is then N-acylated with 5-methylnicotinic acid using 1,3-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole hydrate. This amide derivative is further reacted with phosphorus oxychloride and sodium borohydride to yield Rupatadine base .

Industrial Production Methods

Industrial production methods for Rupatadine and its impurities, including this compound, often involve high-performance liquid chromatography (HPLC) for separation and purification. The use of specific columns and mobile phases, such as a mixture of aqueous buffer and methanol, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Rupatadine Impurity C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, along with other related impurities such as desloratadine .

Scientific Research Applications

Rupatadine Impurity C is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of Rupatadine. Its presence and concentration are monitored using validated analytical methods like RP-HPLC. The impurity is also studied for its potential effects on the pharmacological profile of Rupatadine .

Mechanism of Action

Rupatadine Impurity C, like Rupatadine, may interact with histamine H1 receptors and platelet-activating factor receptorsThe primary focus is on its identification and quantification to ensure it does not adversely affect the therapeutic action of Rupatadine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rupatadine Impurity C is unique due to its specific formation pathway and its potential impact on the overall purity and efficacy of Rupatadine. Its identification and control are crucial in the pharmaceutical manufacturing process to ensure the safety of the final product .

Biological Activity

Rupatadine Impurity C is a derivative of the second-generation antihistamine rupatadine, which has established efficacy as a histamine H1 receptor antagonist and platelet-activating factor (PAF) antagonist. This article delves into the biological activity of this compound, drawing on diverse research findings, pharmacological data, and case studies.

Pharmacological Profile

The pharmacological profile of Rupatadine, which can provide insights into the potential activity of its impurity, includes:

Parameter Value
Mechanism of Action H1 receptor antagonist; PAF antagonist
Protein Binding 98%–99%
Metabolism Primarily via CYP3A4
Elimination Half-life (h) 5.9 (adults), varies in children
Absorption Tmax (h) 1 to 2

Rupatadine demonstrates strong antagonistic effects against histamine-induced responses in various in vitro models, showing IC50 values comparable to established antihistamines like loratadine .

Biological Activity of this compound

While direct studies on this compound are scarce, it is hypothesized that its biological activity mirrors that of rupatadine. Key aspects include:

  • Histamine H1 Receptor Antagonism : Similar to rupatadine, it likely inhibits histamine-induced responses.
  • PAF Antagonism : It may also inhibit PAF-mediated effects, contributing to reduced allergic symptoms.
  • Inhibition of Mast Cell Degranulation : Like its parent compound, it may prevent mast cell degranulation triggered by immunological stimuli .

In Vitro Studies

Research indicates that rupatadine inhibits histamine release from mast cells effectively. For instance, in studies using rat and human mast cell lines, the median inhibitory concentration (IC50) ranged from 3 to 7 µM for chemically induced histamine release . While specific data for this compound is lacking, it can be inferred that similar mechanisms may apply.

Comparative Efficacy

In studies comparing various antihistamines, rupatadine was found to be significantly more effective than others like fexofenadine in inhibiting histamine-induced contractions in guinea pig ileum models. The IC50 for rupatadine was reported at approximately 44 nM . This suggests that this compound could potentially exhibit comparable efficacy if it retains similar structural properties.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying Rupatadine Impurity C in drug formulations?

  • Methodological Answer : Reverse-phase HPLC with gradient elution is widely validated for separating this compound from the parent compound and other impurities. Key parameters include:

  • Column : Waters XBridge C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent .
  • Mobile Phase : 0.05 mol·L⁻¹ sodium dihydrogen phosphate (A) and acetonitrile (B) in gradient mode .
  • Detection : UV at 242 nm, with a flow rate of 1.0 mL·min⁻¹ and column temperature of 35°C .
  • Validation : Ensure limits of quantification (LOQ) for Impurity C are ≤24.3 ng·mL⁻¹, with linearity (R² ≥0.99) and recovery rates (99.8–109.2%) .
    • Regulatory Compliance : Follow ICH Q2(R2) guidelines for specificity, accuracy, and robustness by spiking Impurity C into placebo matrices and confirming no interference .

Q. How are regulatory thresholds for this compound established during drug development?

  • Methodological Answer : Thresholds are determined using ICH Q3A(R2) principles, incorporating:

  • Batch Data : Historical data from ≥3 pilot batches to assess typical impurity levels .
  • Toxicology : Genotoxic risk assessment (e.g., Ames test) if Impurity C exceeds 0.15% of the drug substance .
  • Stability Studies : Monitor impurity growth under accelerated conditions (40°C/75% RH for 6 months) to justify shelf-life limits .
    • Decision Trees : Use ICH Q6A Decision Tree #1 to extrapolate acceptance criteria from development-phase data, avoiding overly restrictive limits at filing .

Advanced Research Questions

Q. How can degradation pathways of this compound be elucidated under oxidative stress?

  • Methodological Answer :

Forced Degradation : Expose Impurity C to 3% H₂O₂ at 60°C for 24 hours. Monitor degradation products via LC-MS/MS .

Kinetic Analysis : Calculate rate constants (k) and activation energy (Eₐ) using Arrhenius plots to predict degradation under storage conditions .

Structural Elucidation : Employ high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to identify oxidation products (e.g., hydroxylated derivatives) .

  • Data Interpretation : Compare degradation profiles with parent compound stability to assess whether Impurity C acts as a degradation precursor .

Q. What strategies resolve contradictory data in impurity profiling when using different chromatographic methods?

  • Methodological Answer :

Orthogonal Methods : Combine HPLC (C18 column) with HILIC or ion-pair chromatography to confirm impurity retention behavior .

Spiking Studies : Introduce synthesized Impurity C into sample matrices to verify peak identity across methods .

Statistical Analysis : Apply multivariate tools (e.g., PCA) to evaluate method variability and identify outliers in impurity quantitation .

  • Documentation : Maintain raw chromatograms, integration parameters, and stress-test data to support reproducibility claims during regulatory audits .

Q. How to design a stability-indicating method for this compound that accounts for photolytic degradation?

  • Methodological Answer :

Photostability Testing : Exclude UV-absorbing excipients and irradiate samples under ICH Q1B conditions (1.2 million lux·hr for visible light; 200 W·hr/m² for UV) .

Detector Selection : Use charged aerosol detection (CAD) for non-UV-absorbing photolytic byproducts, ensuring universal response calibration .

Method Robustness : Validate under variable pH (2.0–8.0), temperature (±5°C), and flow rate (±0.2 mL·min⁻¹) to ensure reliability .

Q. Research Design & Data Integrity

Q. What experimental controls are critical when synthesizing this compound for reference standards?

  • Methodological Answer :

  • Process Controls : Monitor reaction intermediates via in-situ FTIR to minimize side products (e.g., di-brominated analogs) .
  • Purification : Use preparative HPLC with mass-directed fractionation to isolate Impurity C at ≥98.5% purity .
  • Characterization : Provide COA with HRMS, NMR (¹H/¹³C/DEPT), and elemental analysis data .

Q. How to address discrepancies in impurity recovery during method transfer between laboratories?

  • Methodological Answer :

Pre-Transfer Protocol : Harmonize column lot numbers, detector calibration, and mobile phase preparation (e.g., buffer pH ±0.05) .

Collaborative Studies : Conduct inter-lab trials (n=6 replicates) to calculate between-lab RSD; acceptable thresholds are ≤5% for Impurity C .

Root-Cause Analysis : Investigate discrepancies using Pareto charts to prioritize factors (e.g., column aging, autosampler precision) .

Q. Data Presentation & Peer Review

Q. How should researchers report impurity profiling data to meet journal and regulatory standards?

  • Methodological Answer :

  • Tabular Format : Include retention time, peak area %, and relative response factors for all impurities .
  • Figures : Overlay chromatograms of stressed samples vs. controls to demonstrate method specificity .
  • Statistical Disclosure : Report RSD for repeatability (intra-day) and intermediate precision (inter-day) with 95% confidence intervals .

Q. What are common pitfalls in structural elucidation of this compound, and how to mitigate them?

  • Methodological Answer :

  • Pitfall 1 : Misassignment of NMR signals due to solvent interference.
  • Mitigation : Use deuterated solvents (e.g., DMSO-d6) and 2D NMR (COSY, HSQC) for unambiguous assignments .
  • Pitfall 2 : Overreliance on low-resolution MS for molecular formula determination.
  • Mitigation : Confirm exact mass with HRMS (accuracy ≤2 ppm) and isotope pattern matching .

Q. Ethical & Compliance Considerations

Q. How to ensure data integrity in impurity studies when outsourcing analytical work?

  • Methodological Answer :
  • Audit Trails : Require electronic raw data with timestamped entries and audit trail reviews .
  • Blind Controls : Include placebo samples spiked with Impurity C in test batches to verify third-party lab competency .
  • Contractual Clauses : Specify ICH-compliant reporting formats and penalties for data manipulation .

Properties

IUPAC Name

13-chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H43Cl2N5/c46-38-9-11-40-36(24-38)7-5-34-3-1-17-49-44(34)42(40)32-13-19-51(20-14-32)28-30-23-31(27-48-26-30)29-52-21-15-33(16-22-52)43-41-12-10-39(47)25-37(41)8-6-35-4-2-18-50-45(35)43/h1-4,9-12,17-18,23-27H,5-8,13-16,19-22,28-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAUPLJMOVSLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CN5CCC(=C6C7=C(CCC8=C6N=CC=C8)C=C(C=C7)Cl)CC5)C9=C1C=CC=N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H43Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747540
Record name 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

724.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224515-72-3
Record name 11,11'-(3,5-Pyridinediylbis(methylene-1,4-piperidinediyl))bis(8-chloro-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224515723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11,11'-(3,5-PYRIDINEDIYLBIS(METHYLENE-1,4-PIPERIDINEDIYL))BIS(8-CHLORO-6,11-DIHYDRO-5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVV2J8NLL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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